1-(2,2-Dimethoxyethyl)-2-fluorobenzene
Description
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAFAIKWRXPLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Dimethoxyethyl)-2-fluorobenzene is a compound of interest in biological research, particularly due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15F1O2
- Molecular Weight : 200.24 g/mol
The presence of the fluorine atom and methoxy groups significantly influences its biological interactions and stability.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Neuropharmacological Effects : Similar to other fluorinated aromatic compounds, it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
The proposed mechanism of action for this compound involves:
- Receptor Binding : It is believed to bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and uptake.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the availability of neurotransmitters like dopamine and norepinephrine.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key findings from various studies:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential stimulant | Receptor binding & enzyme inhibition |
| 1-Fluoro-4-methoxybenzene | Low | Minimal | Unknown |
| 4-Fluorophenol | High | Moderate | Enzyme inhibition |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential.
Case Study 2: Neuropharmacological Assessment
In a rodent model assessing the neuropharmacological effects of the compound, it was found that administration led to increased locomotor activity. The study reported a dose-dependent response with significant changes observed at doses ranging from 5 to 20 mg/kg. Behavioral assessments indicated improvements in attention-related tasks compared to control groups.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(2,2-Dimethoxyethyl)-2-fluorobenzene with key analogs:
Preparation Methods
Acetalization Approach for 2,2-Dimethoxyethyl Group Formation
The 2,2-dimethoxyethyl group can be introduced via acetalization of the corresponding aldehyde with methanol or other alcohols under acidic catalysis. A general procedure reported for similar compounds involves the reaction of benzaldehyde derivatives with trimethyl orthoformate (TMOF) in the presence of catalytic hydrochloric acid in methanol at ambient temperature for 12 hours. The reaction is then neutralized and purified by column chromatography to yield the acetal product.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Substrate | Aromatic aldehyde (e.g., 2-fluorobenzaldehyde) | Formation of acetal group |
| Reagent | Trimethyl orthoformate (1.2 equiv) | Efficient conversion |
| Catalyst | HCl (0.1 mol %) | Mild acid catalysis |
| Solvent | Methanol | Good solubility |
| Temperature | Ambient (room temperature) | Mild conditions |
| Reaction Time | 12 hours | High yield (typically >90%) |
| Workup | Neutralization with NaHCO3, column chromatography | Purified acetal |
This method is simple, versatile, and environmentally friendly, providing high yields of the dimethoxyethyl-substituted aromatic compounds.
Direct Alkylation of Fluorobenzene Derivatives
Another approach involves the nucleophilic substitution or electrophilic aromatic substitution on fluorobenzene derivatives with 2,2-dimethoxyethyl-containing reagents. Although specific literature on direct alkylation of 2-fluorobenzene with 2,2-dimethoxyethyl groups is limited, related synthetic strategies involve:
- Using 2,2-dimethoxyethyl amines or ureas as nucleophiles reacting with aryl halides or isocyanates under mild conditions.
- Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols or aromatic compounds to form diarylethanes or related structures.
These methods typically require controlled reaction conditions such as low temperature, acid or base catalysis, and inert atmosphere to achieve regioselectivity and high purity.
Use of 2,2-Dimethoxyethylamine Derivatives
The compound 2,2-dimethoxyethylamine is a key intermediate that can be reacted with aromatic electrophiles to form the desired product. For example, the reaction of 2,2-dimethoxyethan-1-amine with aryl isocyanates in benzene at low temperature (5–8 °C) followed by stirring at room temperature yields urea derivatives with high efficiency (yield ~93%). This approach can be adapted for fluorobenzene derivatives by selecting appropriate aryl isocyanates or halides.
Flow Chemistry and Continuous Synthesis
Recent advances in flow chemistry have enabled the efficient preparation of related 2,2-dimethoxyethyl-substituted compounds. For instance, the reaction of amines with chloroacetyl chloride under controlled flow conditions at low temperature (0–5 °C) and short residence times (5 min) achieved high yields (~97%) with excellent reproducibility. This method can be adapted for the synthesis of 1-(2,2-dimethoxyethyl)-2-fluorobenzene by choosing suitable fluorobenzene-based starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Acetalization of 2-fluorobenzaldehyde | 2-fluorobenzaldehyde, TMOF, HCl catalyst, MeOH, room temp, 12 h | Simple, mild, high yield, environmentally friendly | Requires aldehyde precursor | >90% |
| Acid-catalyzed reaction with ureas | 1-(2,2-dimethoxyethyl)ureas, phenols, acid catalyst, mild conditions | One-pot, metal-free, good yields | Limited to urea intermediates | Good to high |
| Amine-isocyanate coupling | 2,2-dimethoxyethan-1-amine, aryl isocyanate, benzene, cooling | High regioselectivity, high yield | Requires low temp control | ~93% |
| Flow chemistry alkylation | Amines, chloroacetyl chloride, DMF, K2CO3, 0–5 °C, short residence time | Continuous, scalable, reproducible | Needs specialized equipment | ~97% |
Research Findings and Notes
- The acetalization approach is widely used due to its operational simplicity and environmentally benign conditions, making it suitable for scale-up.
- Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols or aromatic compounds provide access to complex derivatives, indicating the versatility of the dimethoxyethyl group in organic synthesis.
- The use of 2,2-dimethoxyethylamine derivatives in coupling reactions with aryl isocyanates demonstrates high regioselectivity and yields, suggesting a reliable route to related compounds.
- Flow chemistry methods offer promising improvements in yield, control, and scalability, which are advantageous for industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-Dimethoxyethyl)-2-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated reaction between a phenol derivative and a halogenated dimethoxyethyl precursor (e.g., using Cs₂CO₃ as a base) may yield the target compound. Column chromatography (SiO₂, pentane/EtOAc gradient) is effective for purification . Optimization should focus on solvent choice (e.g., CH₂Cl₂ for stability), temperature control (room temperature to 60°C), and catalyst screening (e.g., 4CzIPN for photoredox applications) to improve yield .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C NMR for signals corresponding to the dimethoxyethyl group (e.g., δ ~3.3 ppm for methoxy protons) and fluorine coupling patterns in the aromatic region .
- X-ray Crystallography : Single-crystal diffraction (e.g., using the WinGX suite) resolves bond angles and conformations, critical for distinguishing positional isomers .
- HRMS : Confirm molecular weight (calculated for C₁₀H₁₃FO₂: 200.09 g/mol) with high-resolution mass spectrometry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Wear PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition. Store in airtight containers away from light. For spills, use inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar fluorobenzene derivatives?
- Methodological Answer : Contradictions often arise from overlapping NMR signals or isomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to clarify connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
- Chromatographic Purity Checks : Use HPLC with a chiral column to detect enantiomeric impurities .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via LC-MS at timed intervals.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution stability, store samples at 4°C, 25°C, and 40°C, analyzing aliquots weekly .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Q. How can this compound serve as a building block in pharmaceutical intermediates?
- Methodological Answer : The dimethoxyethyl group enhances solubility, while the fluorine atom directs electrophilic substitution. Applications include:
- Suzuki Coupling : Attach aryl/heteroaryl groups to the benzene ring for drug candidates .
- Protecting Group Strategies : Use the dimethoxyethyl moiety as a temporary protecting group during multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
